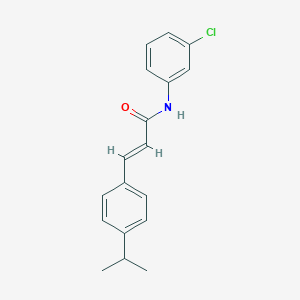

![molecular formula C17H25N5O3S B5615867 N-isobutyl-N-methyl-3-({[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5615867.png)

N-isobutyl-N-methyl-3-({[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide compounds, including those with triazole and sulfonamide groups, typically involves complex organic reactions. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides can involve multi-step reactions starting from basic benzamide or benzenesulfonamide frameworks, incorporating various functional groups through reactions such as N-acylation, amidation, and sulfonation (Morgan et al., 1990). These processes can be tailored to introduce specific substituents like the triazole and sulfonyl groups, indicative of the complex synthetic routes possible for compounds like N-isobutyl-N-methyl-3-({[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}sulfonyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, particularly those with additional functional groups such as triazole, can be analyzed through techniques like X-ray crystallography and NMR spectroscopy. These methods provide detailed insights into the molecule's conformation, bond lengths, angles, and overall 3D structure. For example, the crystal structure of closely related compounds reveals how hydrogen bonding and other intermolecular interactions influence the molecular packing and stability in the solid state (Chinthal et al., 2020).

Chemical Reactions and Properties

Benzamide compounds with triazole and sulfonamide groups participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and rearrangement reactions. The presence of these functional groups can significantly influence the compound's reactivity, making it a candidate for further functionalization or as an intermediate in the synthesis of more complex molecules. For instance, sulfonamide derivatives have been shown to undergo rearrangement reactions under specific conditions, leading to new structural motifs (Sączewski et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure, particularly the presence and position of functional groups, which affect intermolecular forces. Analyzing closely related compounds suggests that modifications in the benzamide core and the introduction of specific substituents can lead to significant changes in these physical properties.

Chemical Properties Analysis

The chemical properties of benzamide derivatives with triazole and sulfonamide groups, such as acidity/basicity, stability, and reactivity towards various reagents, are determined by the electronic effects of the substituents and the overall molecular conformation. These compounds often exhibit interesting biological activities due to their ability to interact with biological macromolecules, influenced by their chemical properties. For example, modifications in the sulfonamide group can alter the compound's hydrogen bonding capability, affecting its biological activity and interactions (Ellingboe et al., 1992).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some compounds may require personal protective equipment, adequate ventilation, and precautions to avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation . The specific safety and hazards of “N-isobutyl-N-methyl-3-({[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}sulfonyl)benzamide” are not available in the sources I found.

特性

IUPAC Name |

N-methyl-N-(2-methylpropyl)-3-[2-(2-methyl-1,2,4-triazol-3-yl)ethylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3S/c1-13(2)11-21(3)17(23)14-6-5-7-15(10-14)26(24,25)20-9-8-16-18-12-19-22(16)4/h5-7,10,12-13,20H,8-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAFHZSKVJGNTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=NC=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isobutyl-N-methyl-3-({[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}sulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[3-(3-chlorophenyl)-3-phenylpropanoyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5615792.png)

![1-tert-butyl-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-1H-pyrrole-3-carboxamide](/img/structure/B5615798.png)

![2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5615807.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615815.png)

![N-(2,3-dimethylbenzyl)-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5615821.png)

![2-[6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]dec-2-yl]isonicotinamide](/img/structure/B5615842.png)

![2-[2-oxo-2-(1-piperidinyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5615844.png)

![N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5615847.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}propanamide](/img/structure/B5615855.png)

![2-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5615861.png)

![1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5615874.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5615879.png)

![N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)